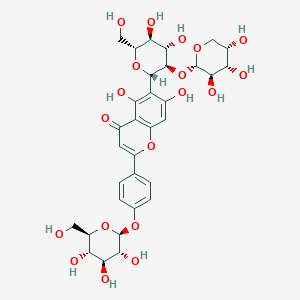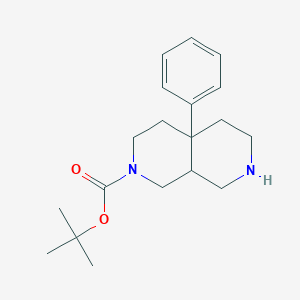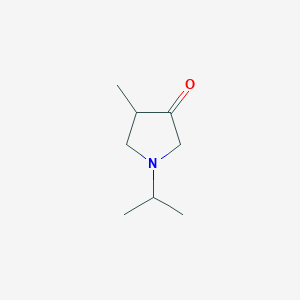
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Overview
Description
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is also known by its IUPAC name, 1-isopropyl-4-methyl-3-pyrrolidinone . This compound is part of the pyrrolidinone family, which is characterized by a five-membered lactam ring structure. Pyrrolidinones are widely used in medicinal chemistry due to their versatile biological activities .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one are currently unknown. This compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific structure and target
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The effects of a compound at the molecular and cellular level depend on its specific targets and mode of action . Without this information, it is difficult to predict the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
The synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1-(propan-2-yl)amine with a suitable carbonyl compound can lead to the formation of the desired pyrrolidinone ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring without the carbonyl group.
Pyrrolidin-2-one: Similar to pyrrolidin-3-one but with the carbonyl group at a different position.
Pyrrolidin-2,5-dione: Contains two carbonyl groups, providing different reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXZUGAMWWFCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


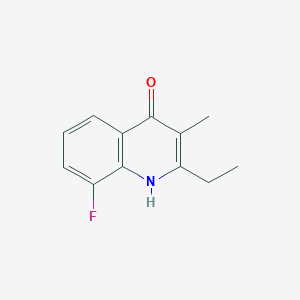
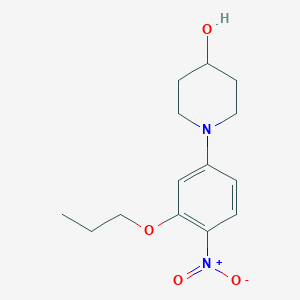

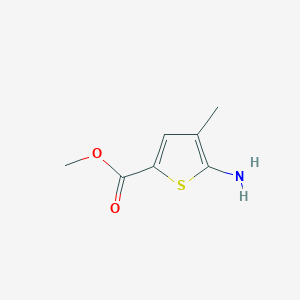
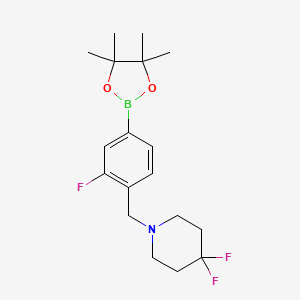
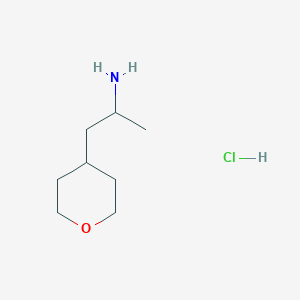


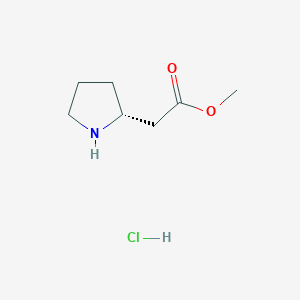

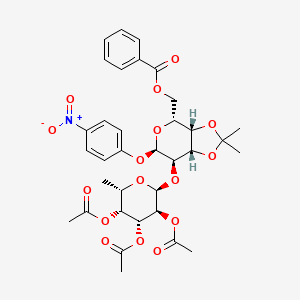
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
